molecular formula C10H8ClFO2 B7905063 1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B7905063
M. Wt: 214.62 g/mol
InChI Key: MCPXNFDZINWIOA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₈ClFO₂ It is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 5-chloro-2-fluorophenyl group

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a diiodomethane and a zinc-copper couple.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups using suitable reagents.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom.

    1-(5-Chloro-2-fluorophenyl)cyclopropane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.

    1-(5-Chloro-2-fluorophenyl)cyclopropane-1-carboxamide: This compound has an amide group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPXNFDZINWIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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